2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE
Overview
Description
2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzimidazole core substituted with a fluorenylthio group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Fluorenylthio Group: This step involves the reaction of the benzimidazole derivative with a fluorenylthio reagent, often in the presence of a base such as potassium carbonate.
Addition of the Phenylethyl Group: The final step is the alkylation of the benzimidazole nitrogen with a phenylethyl halide, typically using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The fluorenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorenylthio group can engage in π-π stacking interactions, while the benzimidazole core can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(9H-fluoren-9-ylthio)-1H-benzimidazole: Lacks the phenylethyl group, which may affect its binding properties and reactivity.
1-(1-phenylethyl)-1H-benzimidazole: Lacks the fluorenylthio group, which may reduce its potential for π-π stacking interactions.
2-(9H-fluoren-9-ylthio)-1H-indole: Similar structure but with an indole core instead of benzimidazole, which may alter its biological activity.
Uniqueness
2-(9H-FLUOREN-9-YLSULFANYL)-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE is unique due to the combination of its fluorenylthio and phenylethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylsulfanyl)-1-(1-phenylethyl)benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2S/c1-19(20-11-3-2-4-12-20)30-26-18-10-9-17-25(26)29-28(30)31-27-23-15-7-5-13-21(23)22-14-6-8-16-24(22)27/h2-19,27H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNRAHBDNSOFII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2SC4C5=CC=CC=C5C6=CC=CC=C46 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.